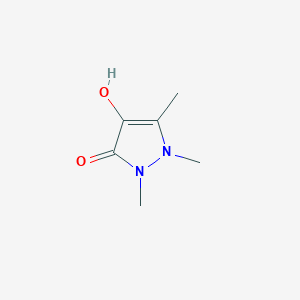
4-Hydroxy-1,2,5-trimethyl-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-1,2,5-trimethyl-1H-pyrazol-3(2H)-one is an organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,2,5-trimethyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 3-methyl-2-pyrazolin-5-one with methylating agents in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-Hydroxy-1,2,5-trimethyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: It may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could yield alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield 4-oxo-1,2,5-trimethyl-1H-pyrazol-3(2H)-one, while substitution could introduce various alkyl or aryl groups.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: May exhibit biological activity, making it a candidate for drug development.
Medicine: Potential use in pharmaceuticals due to its biological properties.
Industry: Could be used in the production of dyes, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 4-Hydroxy-1,2,5-trimethyl-1H-pyrazol-3(2H)-one would involve its interaction with specific molecular targets. This could include enzyme inhibition, receptor binding, or interaction with nucleic acids. The exact pathways would depend on its specific biological activity.
類似化合物との比較
Similar Compounds
4-Hydroxy-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one: Known for its anti-inflammatory properties.
4-Hydroxy-1,2-dimethyl-5-phenyl-1H-pyrazol-3(2H)-one: Used in the synthesis of various pharmaceuticals.
Uniqueness
4-Hydroxy-1,2,5-trimethyl-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazolones.
特性
CAS番号 |
398469-32-4 |
|---|---|
分子式 |
C6H10N2O2 |
分子量 |
142.16 g/mol |
IUPAC名 |
4-hydroxy-1,2,5-trimethylpyrazol-3-one |
InChI |
InChI=1S/C6H10N2O2/c1-4-5(9)6(10)8(3)7(4)2/h9H,1-3H3 |
InChIキー |
BSEFJECYJVUCIJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


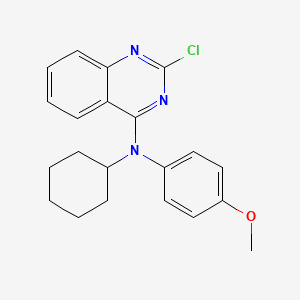
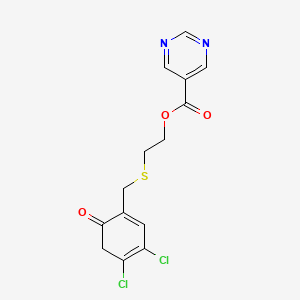
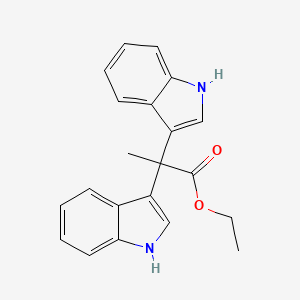
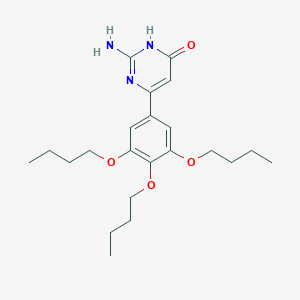
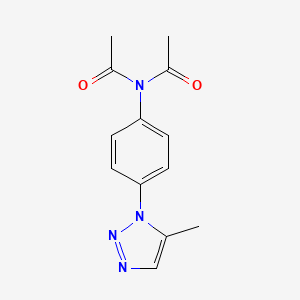
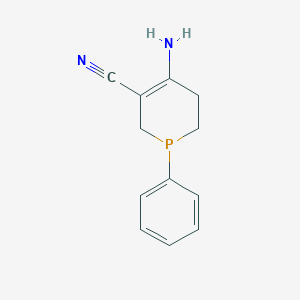
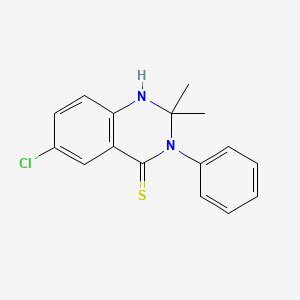
![Acetamide, N-6-isoquinolinyl-2-[(3-methoxyphenyl)amino]-](/img/structure/B12907408.png)
![Furan, tetrahydro-2-[(phenylmethoxy)methyl]-](/img/structure/B12907410.png)
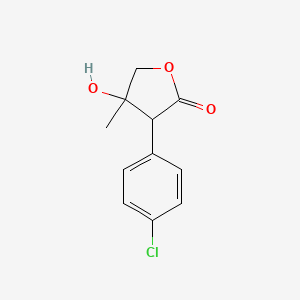
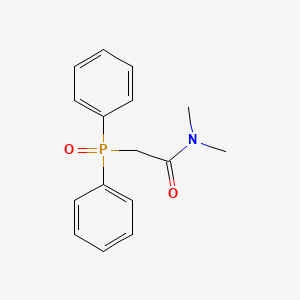
![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12907430.png)
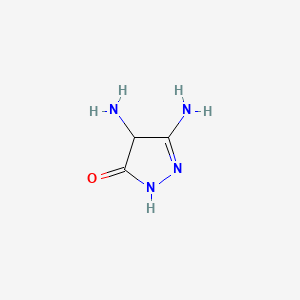
![6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one](/img/structure/B12907446.png)
